rac 5-Carboxy Tolterodine-d14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

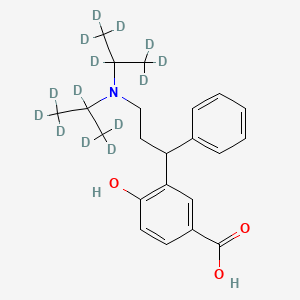

rac 5-Carboxy Tolterodine-d14 is a deuterium-labeled metabolite of tolterodine. Tolterodine is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies.

Wirkmechanismus

Target of Action

The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .

Mode of Action

This compound works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .

Pharmacokinetics

It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of this compound’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .

Biochemische Analyse

Biochemical Properties

“rac 5-Carboxy Tolterodine-d14” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models .

Metabolic Pathways

“this compound” is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

“this compound” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of “this compound” and its effects on activity or function are complex . It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac 5-Carboxy Tolterodine-d14 involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in tolterodine with deuterium atoms using deuterated reagents under specific reaction conditions.

Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of tolterodine, ensuring that the final product contains the desired deuterium labeling.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms into the tolterodine molecule.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

rac 5-Carboxy Tolterodine-d14 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

rac 5-Carboxy Tolterodine-d14 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics.

Metabolic Studies: Researchers use the compound to study the metabolic processes and identify metabolites.

Drug Development: It serves as a reference compound in the development of new drugs with improved pharmacokinetic profiles.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and receptor interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tolterodine: The parent compound, used in the treatment of overactive bladder.

5-Hydroxymethyl Tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.

Deuterated Tolterodine: Another deuterium-labeled version of tolterodine used in similar research applications.

Uniqueness

rac 5-Carboxy Tolterodine-d14 is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for more accurate tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research.

Biologische Aktivität

Rac 5-Carboxy Tolterodine-d14 is a deuterated derivative of the drug tolterodine, which is primarily used as a muscarinic receptor antagonist for the treatment of urinary incontinence. This compound has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H15D14NO

- Molecular Weight : 369.56 g/mol

- CAS Number : 1189681-84-2

This compound functions as a muscarinic receptor antagonist. It selectively inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological functions, including bladder contraction. The inhibition of these receptors leads to reduced bladder overactivity, making it effective in managing conditions such as overactive bladder (OAB).

Key Mechanisms:

- Competitive Inhibition : The compound competes with acetylcholine for binding to muscarinic receptors.

- Selectivity for Urinary Bladder : It exhibits functional selectivity, primarily affecting the urinary bladder while having lesser effects on salivary glands and other tissues.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its pharmacological effects:

-

In Vitro Studies :

- Research indicates that this compound effectively inhibits carbachol-induced contractions in isolated guinea-pig bladder strips, demonstrating its potency as an antimuscarinic agent .

- Binding studies reveal that it has a high affinity for muscarinic receptors, with a Kb value indicating significant potency against mAChR (muscarinic acetylcholine receptors) .

-

In Vivo Studies :

- In animal models, this compound showed efficacy in reducing bladder contractions induced by acetylcholine, with ID50 values demonstrating its effectiveness at low doses .

- Comparative studies have shown that this compound has similar pharmacokinetic profiles to its parent compound, tolterodine, suggesting it may contribute significantly to the therapeutic effects observed in clinical settings .

Data Summary

| Study Type | Parameter | Result |

|---|---|---|

| In Vitro | Kb Value | 0.84 nM |

| In Vitro | IC50 Value | 0.84 nM |

| In Vivo | ID50 for Bladder Contraction | 15 nmol/kg (acetylcholine) |

| In Vivo | ID50 for Salivation | 40 nmol/kg (electrically induced) |

Eigenschaften

IUPAC Name |

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-IRFZPZLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.